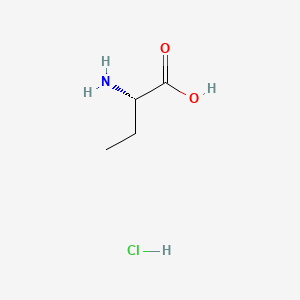

(s)-2-Aminobutanoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(s)-2-Aminobutanoic acid hydrochloride is a chiral amino acid derivative. It is the hydrochloride salt form of (s)-2-aminobutanoic acid, which is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. This compound is known for its role in the production of biologically active molecules and its applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-aminobutanoic acid hydrochloride typically involves the resolution of racemic 2-aminobutanoic acid or the asymmetric synthesis using chiral catalysts. One common method is the enzymatic resolution of racemic 2-aminobutanoic acid using lipases or other enzymes that selectively hydrolyze one enantiomer, leaving the desired (s)-enantiomer. Another approach is the asymmetric hydrogenation of 2-aminobut-2-enoic acid using chiral catalysts to produce (s)-2-aminobutanoic acid, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale enzymatic resolution or asymmetric synthesis processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical applications. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .

化学反応の分析

Types of Reactions

(s)-2-Aminobutanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, esters, and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Major Products Formed

Oxidation: Oxo derivatives such as 2-oxobutanoic acid.

Reduction: Alcohol derivatives such as 2-hydroxybutanoic acid.

Substitution: Amides, esters, and other functionalized derivatives.

科学的研究の応用

(s)-2-Aminobutanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as an intermediate in drug synthesis.

作用機序

The mechanism of action of (s)-2-aminobutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The compound’s chiral nature allows it to interact selectively with chiral receptors and enzymes, leading to specific biological effects .

類似化合物との比較

Similar Compounds

®-2-Aminobutanoic acid hydrochloride: The enantiomer of (s)-2-aminobutanoic acid hydrochloride with different biological activity.

2-Aminobutanoic acid: The racemic mixture containing both (s)- and ®-enantiomers.

2-Aminopropanoic acid (Alanine): A structurally similar amino acid with different side chain properties.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to selectively interact with chiral molecules and enzymes makes it valuable in asymmetric synthesis and pharmaceutical applications .

生物活性

(S)-2-Aminobutanoic acid hydrochloride, also known as L-norvaline, is a non-proteinogenic amino acid that has garnered significant attention for its diverse biological activities. This compound is structurally related to valine and possesses unique properties that make it a subject of various research studies. This article delves into its biological activity, mechanisms of action, and potential applications, supported by case studies and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₄H₉NO₂·HCl

- Molecular Weight : 117.15 g/mol

- Chirality : Exists primarily in the S-configuration.

L-norvaline features an amino group and a carboxylic acid group, classifying it as an α-amino acid. Its linear structure contributes to its biological functions and interactions within the body.

Biological Activities

Research has highlighted several key biological activities of this compound:

-

Neuroprotective Effects :

- Studies indicate that L-norvaline may protect nerve cells from oxidative stress and damage. It has been shown to increase intracellular glutathione levels, which play a critical role in cellular defense against reactive oxygen species (ROS) .

- In a murine model of cardiomyopathy induced by doxorubicin, oral administration of L-norvaline significantly raised myocardial glutathione levels, suggesting a protective mechanism against oxidative stress .

-

Regulation of Glutathione Homeostasis :

- L-norvaline enhances glutathione synthesis by activating AMP-activated protein kinase (AMPK), which is crucial for maintaining redox balance in cells .

- Increased levels of glutathione have been associated with improved cell viability under stress conditions, indicating its potential therapeutic role in oxidative stress-related diseases .

-

Hypoglycemic Effects :

- Preliminary research suggests that L-norvaline may exhibit hypoglycemic properties, although the underlying mechanisms remain to be fully elucidated .

-

Immunosuppressive Properties :

- Unique immunosuppressive effects have been observed with L-norvaline, distinguishing it from other amino acids that primarily contribute to protein synthesis .

The biological activities of this compound can be attributed to several mechanisms:

- Activation of AMPK : This pathway is crucial for energy homeostasis and has been linked to increased production of antioxidants such as glutathione .

- Modulation of Amino Acid Transporters : L-norvaline is incorporated into cells via amino acid transporters, facilitating its biological effects .

- Oxidative Stress Response : The compound appears to enhance cellular defenses against oxidative damage, thereby promoting cell survival under harmful conditions .

Case Study 1: Cardiomyopathy Model

In a study involving mice treated with doxorubicin, researchers found that administration of L-norvaline resulted in significantly elevated levels of myocardial glutathione. This increase was associated with reduced markers of oxidative stress and improved cardiac function, demonstrating the compound's potential as a therapeutic agent in heart disease management .

Case Study 2: Glutathione Regulation

Another study investigated the effects of L-norvaline on H9c2 cardiomyocytes exposed to hydrogen peroxide. The results showed that pre-treatment with L-norvaline increased intracellular glutathione levels and decreased cell death rates compared to untreated controls, highlighting its protective role against oxidative damage .

Applications

The diverse biological activities of this compound suggest various potential applications:

- Neuroprotective Therapies : Due to its ability to enhance glutathione levels and protect against oxidative stress, L-norvaline may be beneficial in treating neurodegenerative diseases.

- Cardiovascular Health : Its protective effects on cardiac cells position it as a candidate for therapies aimed at improving heart health.

- Metabolic Disorders : The hypoglycemic effects warrant further investigation into its role in managing diabetes and metabolic syndrome.

特性

IUPAC Name |

(2S)-2-aminobutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMBUJFMJOQABC-DFWYDOINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。